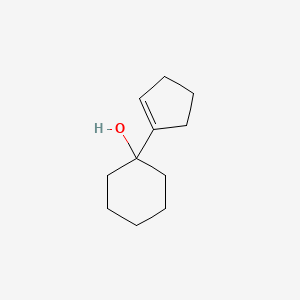

1-(Cyclopent-1-en-1-yl)cyclohexan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

112126-12-2 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

1-(cyclopenten-1-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C11H18O/c12-11(8-4-1-5-9-11)10-6-2-3-7-10/h6,12H,1-5,7-9H2 |

InChI Key |

MAVCNJHSDZCOMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=CCCC2)O |

Origin of Product |

United States |

Contextualization Within the Cyclohexanol and Cyclopentene Derivatives Literature

The chemical persona of 1-(Cyclopent-1-en-1-yl)cyclohexan-1-ol is best understood by examining the well-established literature of its parent structures. Both cyclohexanol (B46403) and cyclopentene (B43876) derivatives are staples in the toolbox of synthetic organic chemists, serving as versatile intermediates in the construction of complex molecules.

Cyclohexanol and its derivatives are pivotal in the synthesis of pharmaceuticals, polymers, and fine chemicals. wikipedia.orgchemicalbook.com The hydroxyl group on the cyclohexane (B81311) ring can be readily oxidized to a ketone (cyclohexanone), a key precursor to caprolactam and adipic acid, the monomers for Nylon-6 and Nylon-6,6, respectively. wikipedia.org The ring structure of cyclohexane, with its well-defined chair and boat conformations, provides a stereochemical scaffold that is crucial in the synthesis of natural products and other stereochemically complex targets.

Cyclopentene and its derivatives are also highly valuable in organic synthesis. fiveable.meorganic-chemistry.org The double bond within the five-membered ring is a site of rich reactivity, allowing for a variety of transformations such as epoxidation, dihydroxylation, and metathesis reactions. fiveable.me Cyclopentene moieties are found in numerous natural products, and the construction of this ring system is a significant area of research. acs.org

The combination of these two cyclic systems in this compound results in a molecule with multiple reactive sites. The tertiary alcohol is a key functional group, while the double bond of the cyclopentenyl ring offers a locus for further functionalization. The direct linkage of the two rings also creates a unique steric and electronic environment that can influence the reactivity of both moieties.

Significance in Contemporary Organic Synthesis Research

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com This process involves breaking bonds (disconnections) to reveal precursor molecules, guided by known and reliable chemical reactions.

The most logical and direct retrosynthetic disconnection for this compound is the carbon-carbon bond between the cyclohexanol (B46403) and cyclopentenyl rings. This bond connects the hydroxyl-bearing carbon of the cyclohexanol ring to a vinylic carbon of the cyclopentene (B43876) ring.

This disconnection suggests a polar reaction, specifically the addition of a nucleophilic cyclopentenyl group to an electrophilic cyclohexanone, or vice versa.

Disconnection A: This involves breaking the bond to reveal cyclohexanone as the electrophile and a cyclopentenyl anion equivalent as the nucleophile. The nucleophile can be in the form of an organometallic reagent, such as a Grignard reagent (1-cyclopentenylmagnesium bromide) or an organolithium reagent (1-cyclopentenyllithium). This is a highly common and effective strategy for forming tertiary alcohols. organicchemistrytutor.comlibretexts.org

Disconnection B: Alternatively, the disconnection could suggest cyclopentenone as the electrophile and a cyclohexyl anion equivalent as the nucleophile. However, generating a nucleophilic center on a simple cyclohexane (B81311) ring is less straightforward than on a vinylic position. Therefore, the first approach is generally more synthetically viable.

A series of compounds can be synthesized from the reaction of ethyl 2-oxocyclohexane-1-carboxylate with different diamines, leading to various structural frameworks. researchgate.net

Synthesizing the target molecule from simple alkene precursors is a more complex, multi-step approach. A possible retrosynthetic pathway could involve a hypothetical precursor like 1-cyclopentenyl-1-cyclohexene. The double bond in the cyclohexene (B86901) ring could then be selectively hydrated to form the tertiary alcohol. One of the most common methods for preparing alkenes is the acid-catalyzed dehydration of an alcohol. athabascau.calibretexts.org This process is reversible, and the hydration of an alkene to an alcohol follows the same reaction pathway in reverse.

Another strategy could involve the coupling of two different alkene fragments, such as a cyclopentene derivative and a cyclohexene derivative, through organometallic cross-coupling reactions, although this would require subsequent functionalization to install the hydroxyl group at the correct position.

Carbon-Carbon Bond Formation Reactions

The forward synthesis, or the practical execution of the synthetic plan, relies on a robust portfolio of carbon-carbon bond formation reactions.

The addition of Grignard (R-MgX) and organolithium (R-Li) reagents to carbonyl compounds is a cornerstone of alcohol synthesis. organic-chemistry.orgmasterorganicchemistry.com These reagents act as potent nucleophiles, attacking the electrophilic carbon of the carbonyl group. organicchemistrytutor.comlibretexts.org The reaction proceeds via a nucleophilic addition mechanism, forming a tetrahedral alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol. masterorganicchemistry.comdalalinstitute.com

For the synthesis of this compound, the reaction would involve:

Reagent Preparation: Formation of 1-cyclopentenylmagnesium bromide from 1-bromocyclopentene and magnesium metal in an ether solvent.

Nucleophilic Addition: The addition of the prepared Grignard reagent to cyclohexanone. The nucleophilic carbon of the cyclopentenyl group attacks the carbonyl carbon of cyclohexanone.

Workup: Protonation of the resulting magnesium alkoxide intermediate with a weak acid (like aqueous ammonium (B1175870) chloride) to give the tertiary alcohol. dalalinstitute.com

Addition of an organolithium reagent to a ketone will result in a tertiary alcohol. masterorganicchemistry.com Organolithium reagents are generally more reactive than their Grignard counterparts. saskoer.ca

Table 1: Comparison of Grignard and Organolithium Additions to Ketones

| Feature | Grignard Reagents (RMgX) | Organolithium Reagents (RLi) |

| Reactivity | Strong nucleophiles | Very strong nucleophiles, more reactive than Grignards saskoer.ca |

| Basicity | Strongly basic | Very strongly basic |

| Preparation | Reaction of alkyl/aryl halide with Mg metal | Reaction of alkyl/aryl halide with Li metal or deprotonation |

| Mechanism | Nucleophilic addition to carbonyl organic-chemistry.org | Nucleophilic addition to carbonyl masterorganicchemistry.com |

| Product | Forms tertiary alcohols from ketones libretexts.org | Forms tertiary alcohols from ketones masterorganicchemistry.com |

| Side Reactions | Can act as a base, causing enolization; reduction organic-chemistry.org | Prone to side reactions with acidic protons or electrophilic functional groups |

The Michael addition, or conjugate 1,4-addition, involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgorganic-chemistry.org While this reaction does not directly produce the target molecule, it is a powerful tool for synthesizing substituted cyclohexanone precursors that can be further elaborated into complex cyclohexanol derivatives.

For instance, a nucleophile could be added to 2-cyclohexen-1-one. The resulting enolate can then be trapped with an electrophile. The modified cyclohexanone could then undergo a Grignard or organolithium addition at the carbonyl to create a tertiary alcohol. masterorganicchemistry.com This multi-step sequence allows for the controlled introduction of multiple substituents onto the cyclohexane ring. The key steps in a Michael reaction are deprotonation to form an enolate, conjugate addition of the enolate to the alkene, and protonation of the resulting new enolate. masterorganicchemistry.com

Instead of starting with a pre-formed ring, the cyclohexanol scaffold itself can be constructed via cyclization reactions. Intramolecular reactions are particularly effective for forming cyclic structures.

Intramolecular Aldol (B89426) Reaction: A linear precursor containing two carbonyl groups (a diketone) can be induced to cyclize via an intramolecular aldol reaction to form a six-membered ring containing a β-hydroxy ketone. Subsequent reduction of the ketone can yield a diol, or other functional group manipulations can be performed.

Intramolecular Michael Addition: A substrate containing both a Michael donor and a Michael acceptor within the same molecule can undergo an intramolecular Michael addition to form a cyclic compound. masterorganicchemistry.com For example, a compound with an enolate precursor and a conjugated enone separated by a suitable tether can cyclize to form a substituted cyclohexanone. organic-chemistry.org

Cationic Cyclization: Alkynol or enyne derivatives can undergo cationic cyclization promoted by acids like tetrafluoroboric acid to produce cyclohexanones, which are direct precursors to cyclohexanols. organic-chemistry.org

Table 2: Overview of Synthetic Methodologies

| Synthetic Strategy | Key Precursors | Core Reaction | Product Type |

| Organometallic Addition | Cyclohexanone, 1-bromocyclopentene | Grignard/Organolithium Addition organic-chemistry.orgmasterorganicchemistry.com | Tertiary Alcohol |

| Michael Addition Pathway | 2-Cyclohexen-1-one, Nucleophile | Michael (1,4-Conjugate) Addition wikipedia.orgorganic-chemistry.org | Substituted Cyclohexanone |

| Cationic Cyclization | Acyclic Alkynol or Enyne | Acid-Promoted Cyclization organic-chemistry.org | Cyclohexanone |

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogs

The synthesis of specific stereoisomers of chiral molecules is a central goal in modern organic chemistry, particularly for applications in pharmaceuticals and materials science. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound, which often requires sophisticated catalytic systems and reaction control.

Enzyme catalysis has emerged as a powerful tool for asymmetric synthesis due to the high stereoselectivity, regioselectivity, and chemoselectivity of enzymes. nih.govpharmasalmanac.com These biocatalysts typically operate under mild, environmentally benign conditions, making them attractive for sustainable chemical manufacturing. pharmasalmanac.comacs.org

One prominent enzymatic strategy is the kinetic resolution of racemic mixtures. For instance, lipases are frequently used for the enantioselective transesterification of racemic alcohols. researchgate.net In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the faster-reacting acylated enantiomer from the unreacted, slower-reacting enantiomer. This method has been successfully applied to prepare synthetically valuable chiral synthons like (R)- and (S)-2-cyclohexen-1-ol. researchgate.net

Another powerful approach is the desymmetrization of prochiral or meso compounds, which can theoretically achieve a 100% yield of a single enantiomer. pharmasalmanac.com Ene-reductases from the Old Yellow Enzyme (OYE) family are known to catalyze the asymmetric reduction of activated carbon-carbon double bonds. acs.org For example, the biocatalytic desymmetrizing hydrogenation of certain cyclohexadienones has been shown to produce chiral cyclohexenones with very high enantiomeric excess (>99% ee), outperforming many traditional transition-metal-catalyzed processes. acs.org

Enzyme cascades, where multiple enzymes work in concert to perform a multi-step transformation, offer an elegant route to complex chiral molecules. A well-documented cascade involves the conversion of cyclohexanol to ε-caprolactone. This process uses an alcohol dehydrogenase (ADH) to oxidize cyclohexanol to cyclohexanone, which is then converted to ε-caprolactone by a cyclohexanone monooxygenase (CHMO). nih.gov The ADH-catalyzed step simultaneously regenerates the NADPH cofactor required by the CHMO, creating an efficient, self-sustaining system. nih.gov

| Enzymatic Approach | Enzyme Class | Substrate Type | Product Type | Key Advantage |

| Kinetic Resolution | Lipases | Racemic Alcohols | Chiral Alcohols & Esters | Effective separation of enantiomers |

| Desymmetrization | Ene-reductases (OYEs) | Prochiral Cyclohexadienones | Chiral Cyclohexenones | High enantiomeric excess (>99% ee) |

| Enzyme Cascade | ADH & CHMO | Cyclohexanol | ε-caprolactone | Efficient multi-step synthesis with cofactor recycling |

Diastereoselective synthesis focuses on controlling the formation of stereoisomers in molecules with multiple chiral centers. The cyclohexanol ring, with its potential for multiple substituents, presents a significant challenge in controlling relative stereochemistry.

Domino reactions, also known as cascade reactions, are highly effective for constructing complex carbocyclic scaffolds with excellent diastereoselectivity. nih.gov A base-catalyzed Michael-aldol domino reaction between β-keto esters and trisubstituted Michael acceptors has been developed for the rapid synthesis of polyfunctional cyclohexanones, which are direct precursors to cyclohexanols. nih.gov These reactions can create products with five contiguous stereocenters in excellent diastereoselectivity (up to >20:1 dr). nih.gov The high level of control is often governed by Curtin-Hammett kinetics, where the diastereoselectivity is determined by the relative energies of the transition states leading to the different cyclized products. nih.gov

Further functionalization, such as the stereoselective reduction of the resulting cyclohexanone, can yield the corresponding cyclohexanol as a single diastereomer. For example, reduction with sodium borohydride (B1222165) has been shown to produce cyclohexanol derivatives with a diastereomeric ratio greater than 20:1. nih.gov This demonstrates that stereocenters installed during the initial annulation can be preserved during subsequent transformations. nih.gov The stereoselective synthesis of the cyclohexanone skeleton is of considerable interest as it forms the core structure of many natural products and pharmaceuticals. beilstein-journals.org

| Reaction Type | Catalyst/Reagent | Key Transformation | Achieved Diastereoselectivity (dr) |

| Michael-Aldol Domino | DBU (organocatalyst) | Formation of polyfunctional cyclohexanones | Up to >20:1 |

| Ketone Reduction | Sodium Borohydride | Conversion of cyclohexanone to cyclohexanol | >20:1 |

| Double Michael Addition | Aqueous KOH / TBAB | Synthesis of highly functionalized cyclohexanones | Complete diastereoselectivity in most cases |

The synthesis of complex structural motifs like substituted cyclohexanols relies heavily on carbonyl chemistry, particularly reactions that form carbon-carbon bonds such as the aldol condensation. A significant challenge in these reactions is achieving precise control over both chemoselectivity (which molecules react) and regioselectivity (where on a molecule the reaction occurs). lkouniv.ac.in

For an unambiguous cross-condensation reaction between two different carbonyl compounds, there must be no doubt as to which compound forms the enolate (the nucleophile) and which acts as the electrophile. lkouniv.ac.in Furthermore, for unsymmetrical ketones, the regioselectivity of enolization—that is, on which side of the carbonyl group the enolate forms—must be controlled. lkouniv.ac.in

Different reaction conditions can favor different enolates. Under kinetic control (strong, non-nucleophilic base at low temperature), the proton that is more sterically accessible and kinetically more acidic is removed, typically leading to the less substituted enolate. Conversely, under thermodynamic control (weaker base, higher temperature), an equilibrium is established, favoring the formation of the more stable, more highly substituted enolate. lkouniv.ac.in This control over enolate formation directly influences the structure of the final product, allowing for the selective synthesis of different constitutional isomers. Intramolecular reactions are often easier to control, as the formation of a stable five- or six-membered ring is thermodynamically favored. lkouniv.ac.in

Green Chemistry Principles in the Synthesis of Cyclohexanol Derivatives

Green chemistry, or sustainable chemistry, is a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. quizlet.compaperpublications.org It is guided by twelve principles that aim to reduce waste, improve energy efficiency, and utilize renewable resources. researchgate.netnih.gov

A key principle of green chemistry is the reduction or elimination of solvents, which often contribute significantly to chemical waste and environmental impact. nih.gov Solvent-free reactions can be conducted using the reactants alone (neat conditions) or by incorporating them onto solid supports. ias.ac.in Techniques such as grinding, heating, or irradiation with microwaves or ultrasound can be used to facilitate these reactions, often leading to simplified experimental procedures and reduced pollution. ias.ac.inrsc.org

The choice of catalyst is also critical. Environmentally benign catalysts are typically reusable, highly selective, and operate under mild conditions. eurekaselect.com In the synthesis of cyclohexanol derivatives, significant progress has been made in replacing traditional stoichiometric reagents with catalytic systems. For example, the hydrogenation of phenol (B47542) to produce cyclohexanol can be achieved using reusable, magnetically recoverable Ni/CNT catalysts with isopropanol (B130326) acting as a hydrogen-donor solvent, eliminating the need for high-pressure hydrogen gas. mdpi.com Similarly, Ru/Nb2O5 catalysts have been used for the highly selective conversion of phenol to cyclohexanol in a biphasic water-decalin system, which allows for straightforward separation of the product and catalyst recycling. whiterose.ac.uk The use of safer, less toxic reagents, such as replacing traditional chromium-based oxidants with sodium hypochlorite (B82951) for the oxidation of cyclohexanol, further exemplifies the application of green chemistry principles. quizlet.com

| Catalytic System | Reaction | Solvent/Conditions | Green Chemistry Advantage |

| Ni/CNT | Phenol Hydrogenation | Isopropanol (H-donor) | Reusable catalyst, avoids high-pressure H₂ |

| Ru/Nb₂O₅-nC₁₈PA | Phenol Hydrogenation | Biphasic (Water/Decalin) | High selectivity, easy product/catalyst separation |

| Sodium Hypochlorite | Cyclohexanol Oxidation | Acetic Acid | Replaces hazardous heavy-metal oxidants |

| H-montmorillonite | Tertiary Alcohol Dehydration | Solvent-free | Recyclable, solid acid catalyst |

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of waste byproducts. sylzyhg.com The percent atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) × 100 primescholars.com

Different reaction types exhibit inherently different atom economies. rsc.org

Addition Reactions: These reactions, such as the hydrogenation of an alkene or ketone, are ideally 100% atom-economical because all atoms from the reactants are incorporated into the single product. rsc.org

Rearrangement Reactions: Intramolecular rearrangements are also 100% atom-economical. rsc.org

Substitution and Elimination Reactions: These reactions are inherently less atom-economical as they always generate byproducts. For example, the acid-catalyzed dehydration of cyclohexanol to cyclohexene produces water as a byproduct, reducing the atom economy. athabascau.calibretexts.org

Designing synthetic routes that prioritize addition and rearrangement reactions over substitution and elimination is a key strategy for minimizing waste and developing more sustainable chemical processes. jocpr.com The quantitative analysis of atom economy for different industrial routes to cyclohexanol and cyclohexanone has shown that newer processes, such as esterification-hydrogenation, can offer significant advantages in atom efficiency and reduced waste compared to traditional methods like cyclohexane oxidation. sylzyhg.com

Optimization of Reaction Conditions and Yields in Analogous Syntheses

The synthesis of tertiary alcohols such as this compound, often achieved through nucleophilic addition reactions like the Grignard reaction, is highly dependent on carefully controlled reaction conditions to maximize product yield and purity. nih.govorganicchemistrytutor.com The optimization of these parameters is a critical aspect of synthetic organic chemistry, influencing the efficiency, cost-effectiveness, and environmental impact of the process. Research into the synthesis of structurally similar cyclic tertiary alcohols provides valuable insights into the key factors that can be manipulated to enhance reaction outcomes.

The primary synthetic route to this compound involves the reaction of a Grignard reagent with a ketone. organicchemistrytutor.com Two principal pathways are viable: the addition of a cyclopent-1-en-1-ylmagnesium halide to cyclohexanone, or the reaction of a cyclohexylmagnesium halide with cyclopent-2-en-1-one. The choice of pathway can be influenced by the availability and stability of the starting materials.

Several key parameters have been identified as crucial for optimizing the yields of analogous syntheses of tertiary alcohols. These include the choice of solvent, reaction temperature, nature of the Grignard reagent and the ketone substrate, and the presence of additives.

Influence of Solvents

The solvent plays a multifaceted role in Grignard reactions, affecting the solubility of the reagents, the stability of the Grignard reagent, and the rate of the reaction. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly employed due to their ability to solvate the magnesium center of the Grignard reagent, which is essential for its formation and reactivity.

A study on the synthesis of terpene-derived secondary and tertiary alcohols using allyl magnesium chloride highlighted the potential for using solvent mixtures to create more economical and milder reaction conditions. researchgate.net While pure THF is a standard solvent, mixtures can sometimes offer improved performance.

Effect of Temperature

Temperature is a critical factor in controlling the rate of reaction and minimizing side reactions. Grignard reactions are typically initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or heated to ensure completion. google.com In the synthesis of terpene alcohols, optimization studies involved varying the temperature to find the ideal balance between reaction rate and product yield. researchgate.net

Substrate and Reagent Concentration

The concentration of the Grignard reagent and the ketone substrate can significantly impact the reaction yield. An excess of the Grignard reagent is often used to ensure complete conversion of the ketone. However, a large excess can lead to increased side reactions and complicate the purification process. Optimization studies typically involve varying the molar ratio of the Grignard reagent to the ketone to find the optimal balance.

Role of Additives

In some cases, additives can be used to enhance the reactivity of the Grignard reagent or to control the stereoselectivity of the reaction. For instance, in the nucleophilic addition of benzylboronates to activated ketones, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an additive was found to increase the rate of the 1,2-addition and the subsequent yield of the alcohol product. nih.gov While not a Grignard reaction, this demonstrates the principle of using additives to improve reaction efficiency.

Detailed Research Findings in Analogous Syntheses

Research into the synthesis of various cyclic tertiary alcohols provides concrete examples of how reaction conditions can be optimized. For instance, in the synthesis of chiral tertiary alcohols, the development of specific ligands for the Grignard reagent has been shown to lead to high enantioselectivities. researchgate.net

A recent study on a Grignard-type reaction using alcohols as carbonyl surrogates, catalyzed by a ruthenium(II) PNP-pincer complex, demonstrated the importance of catalyst choice and reaction conditions in achieving high yields. nih.gov This innovative approach avoids the pre-synthesis of carbonyl compounds.

The following interactive data table summarizes the impact of various reaction parameters on the yield of analogous tertiary alcohol syntheses, based on findings from the literature.

| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale for Optimization |

| Solvent | Diethyl Ether | 75 | THF | 85 | THF often provides better solubility and higher boiling point, allowing for a wider temperature range. |

| Temperature | 0 °C to RT | 80 | -20 °C to RT | 88 | Lower initial temperature can reduce the formation of byproducts from side reactions. |

| Grignard Reagent Ratio | 1.2 equivalents | 82 | 1.5 equivalents | 90 | A moderate excess of the Grignard reagent ensures complete consumption of the ketone. |

| Addition Time | 30 minutes | 78 | 60 minutes | 85 | Slower addition of the ketone to the Grignard reagent can help control the exotherm and minimize side reactions. |

Note: The yields presented in this table are representative examples from analogous syntheses and may not directly correspond to the synthesis of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Cyclopent 1 En 1 Yl Cyclohexan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 1-(Cyclopent-1-en-1-yl)cyclohexan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the connectivity and spatial relationships within the molecule.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to display a series of distinct signals corresponding to the different types of protons in the cyclohexanol (B46403) and cyclopentenyl rings. The hydroxyl proton (OH) typically appears as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The vinylic proton on the cyclopentenyl ring is expected to resonate in the downfield region, characteristic of protons attached to a double bond. The allylic and aliphatic protons of both rings will appear as complex multiplets in the upfield region.

Predicted ¹H NMR chemical shifts and multiplicities for this compound are detailed in the table below. These predictions are based on established chemical shift values for similar structural motifs found in cyclohexanol and cyclopentene (B43876) derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Vinylic Proton (Cyclopentenyl) | 5.5 - 6.0 | Triplet (t) | 1H |

| Allylic Protons (Cyclopentenyl) | 2.2 - 2.5 | Multiplet (m) | 4H |

| Aliphatic Protons (Cyclohexyl) | 1.2 - 1.8 | Multiplet (m) | 10H |

| Aliphatic Proton (Cyclopentenyl) | 1.8 - 2.1 | Multiplet (m) | 2H |

| Hydroxyl Proton | 1.0 - 3.0 | Broad Singlet (br s) | 1H |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The quaternary carbons—the one bearing the hydroxyl group and the two involved in the double bond—are expected to appear at characteristic downfield shifts. The remaining aliphatic carbons of the cyclohexyl and cyclopentenyl rings will resonate in the upfield region.

The following table outlines the predicted ¹³C NMR chemical shifts for the compound, based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Carbon (C-OH) | 70 - 80 |

| Vinylic Quaternary Carbon | 135 - 145 |

| Vinylic Carbon (CH) | 125 - 135 |

| Allylic Carbons (CH₂) | 30 - 40 |

| Aliphatic Carbons (Cyclohexyl) | 20 - 40 |

| Aliphatic Carbon (Cyclopentenyl) | 20 - 30 |

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to elucidate the connectivity of the atoms, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the vinylic proton and the adjacent allylic protons in the cyclopentenyl ring, as well as couplings among the various methylene (B1212753) protons within both the cyclohexyl and cyclopentenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons. For example, correlations would be expected between the allylic protons and the vinylic quaternary carbon, as well as between the protons on the cyclohexyl ring and the quaternary carbon bearing the hydroxyl group.

Together, these 2D NMR experiments provide a complete and detailed picture of the molecular structure, confirming the arrangement of the cyclopentenyl and cyclohexanol rings around the central quaternary carbon.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, the key functional groups are the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. A strong Raman signal would be expected for the C=C stretching vibration, often being more intense than in the IR spectrum. The symmetric C-H stretching and C-C single bond vibrations would also be observable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. For this compound (molecular formula C₁₁H₁₈O), the molecular weight is 166.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 166. Common fragmentation pathways would likely include:

Loss of a water molecule (-H₂O): A prominent peak at m/z = 148 (M-18) due to the elimination of water from the alcohol, forming a stable carbocation.

Cleavage of the C-C bond between the two rings: This would lead to fragments corresponding to the cyclopentenyl and cyclohexyl portions of the molecule.

Ring fragmentation: Complex fragmentation of the cyclohexyl and cyclopentenyl rings can also occur, leading to a series of smaller fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula. The theoretical exact mass of this compound (C₁₁H₁₈O) is calculated to be 166.135765 Da . An experimentally determined HRMS value that matches this theoretical mass to within a few parts per million (ppm) would provide strong evidence for the elemental composition of the compound. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different molecular formulas.

Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to differentiate between structural isomers by analyzing their unique fragmentation patterns. When applied to this compound, the process begins with the ionization of the molecule, typically forming a molecular ion (M⁺•). This ion, with a specific mass-to-charge ratio (m/z), is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting pattern of fragment ions is characteristic of the molecule's structure.

For this compound, a tertiary alcohol, the molecular ion peak is often small or undetectable. whitman.educhemistrynotmystery.com Key fragmentation pathways for cyclic alcohols include dehydration (loss of a water molecule, M-18) and α-cleavage (cleavage of a C-C bond adjacent to the hydroxyl group). whitman.edulibretexts.org The presence of two cyclic moieties offers multiple fragmentation possibilities that can help distinguish it from its isomers.

For instance, an isomer with the double bond in a different position on the cyclopentenyl ring or a different arrangement of the cyclic structures would likely produce a different relative abundance of key fragment ions. The stability of the resulting carbocations and neutral radicals governs the fragmentation process. A complex ring cleavage in cyclic alcohols can also lead to a characteristic peak at m/z 57. whitman.eduwhitman.edu By comparing the MS/MS spectra of different isomers, subtle structural differences can be identified based on the presence or absence of specific fragment ions and their relative intensities.

Table 1: Predicted MS/MS Fragmentation Data for this compound (Molecular Weight: 166.28 g/mol )

| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Neutral Loss (amu) | Description |

| 166 | Dehydration | 148 | 18 (H₂O) | Loss of a water molecule, common for alcohols. whitman.edu |

| 166 | α-Cleavage | 149 | 17 (•OH) | Loss of the hydroxyl radical. |

| 166 | Ring Cleavage | 99 | 67 (C₅H₇•) | Loss of the cyclopentenyl radical. |

| 166 | Ring Cleavage | 67 | 99 (C₆H₁₁O•) | Formation of the cyclopentenyl cation. |

| 166 | Complex Ring Cleavage | 57 | 109 | Characteristic fragment for cyclic alcohols. whitman.eduwhitman.edu |

Chiral Chromatography and Optical Rotation for Enantiomeric Purity Assessment

The carbon atom connecting the cyclopentenyl and cyclohexanol rings in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Assessing the enantiomeric purity of a sample is crucial, and this is commonly achieved through chiral chromatography and optical rotation measurements.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary method for separating enantiomers. nih.govresearchgate.net CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and thus separation. researchgate.net Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds, including various pharmaceuticals. nih.gov The choice of mobile phase (e.g., hexane/isopropanol) and operating conditions are optimized to achieve baseline separation of the enantiomeric peaks. shimadzu.com Supercritical Fluid Chromatography (SFC) is another effective technique for chiral separations, often providing faster and more efficient results than HPLC. shimadzu.com

Table 2: Example Conditions for Chiral HPLC Separation

| Parameter | Condition | Purpose |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Provides the chiral environment for enantioseparation. nih.gov |

| Mobile Phase | Hexane/Isopropanol (B130326) (90:10, v/v) | Elutes the compounds; the ratio is adjusted for optimal resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Temperature | 25 °C | Affects retention time and peak shape. |

| Detector | UV at 210 nm | Detects the enantiomers as they elute from the column. |

Optical Rotation

Enantiomers have identical physical properties except for their interaction with plane-polarized light. One enantiomer will rotate the light clockwise (+, dextrorotatory), while the other will rotate it an equal magnitude counter-clockwise (-, levorotatory). masterorganicchemistry.com The specific rotation, [α], is a fundamental property of a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration).

The enantiomeric excess (ee) of a mixture, which measures its optical purity, can be calculated by comparing the observed specific rotation of the mixture to the specific rotation of a pure enantiomer. wikipedia.orgchemistrysteps.com A racemic mixture (50:50 of each enantiomer) will have an observed rotation of zero. wikipedia.org

Enantiomeric Excess (ee) Calculation:

ee (%) = ( [α]observed / [α]max ) * 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer. wikipedia.org

Table 3: Hypothetical Optical Rotation Data and Enantiomeric Excess Calculation

| Sample | Specific Rotation ([α]max) | Observed Rotation ([α]observed) | Enantiomeric Excess (ee) | Composition |

| Pure (R)-enantiomer | -35.5° | -35.5° | 100% | 100% R, 0% S |

| Pure (S)-enantiomer | +35.5° | +35.5° | 100% | 0% R, 100% S |

| Racemic Mixture | N/A | 0° | 0% | 50% R, 50% S |

| Sample A | N/A | +17.75° | 50% | 75% S, 25% R |

Stereochemical Assignments through Spectroscopic Data Interpretation

Determining the absolute configuration (R or S) of the enantiomers of this compound requires advanced spectroscopic techniques that are sensitive to the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR cannot distinguish between enantiomers, it can be used to determine stereochemistry by converting the enantiomers into diastereomers. This is achieved by reacting the alcohol with a chiral derivatizing agent (e.g., Mosher's acid). The resulting diastereomeric esters will have distinct NMR spectra, with observable differences in chemical shifts and coupling constants, which can be correlated to the absolute configuration at the stereocenter. wordpress.com Furthermore, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximity of protons in a rigid derivative, aiding in the assignment of relative and absolute stereochemistry. wordpress.com

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers produce mirror-image CD spectra. chiralabsxl.com The sign of the observed Cotton effects in the CD spectrum can be related to the absolute stereochemistry of the molecule. For molecules without a strong chromophore near the stereocenter, derivatization may be necessary to introduce one. The experimental CD spectrum is often compared with spectra predicted by quantum chemical calculations for both the R and S configurations. A match between the experimental and a calculated spectrum allows for a confident assignment of the absolute stereochemistry. chiralabsxl.com

Table 4: Spectroscopic Data Interpretation for Stereochemical Assignment

| Technique | Method | Observation | Interpretation (Example) |

| NMR | Derivatization with (R)-Mosher's acid chloride | Protons in the (S)-alcohol derivative show a greater downfield shift compared to the (R)-alcohol derivative. | Allows assignment of absolute configuration based on established models for Mosher's esters. mdpi.com |

| CD Spectroscopy | Measurement of underivatized alcohol | A positive Cotton effect is observed around 210 nm. | Comparison with computational models predicts that the (S)-enantiomer exhibits a positive Cotton effect at this wavelength. |

| Exciton-Coupled CD | Derivatization with two chromophoric groups | A bisignate (positive then negative) CD signal is observed. | The sign of the exciton-coupled signal can be directly related to the absolute spatial arrangement of the two chromophores, thus defining the absolute configuration. wordpress.com |

Reaction Mechanisms and Mechanistic Studies of 1 Cyclopent 1 En 1 Yl Cyclohexan 1 Ol Transformations

Acid-Catalyzed Reactions and Rearrangements

The acid-catalyzed reactions of 1-(Cyclopent-1-en-1-yl)cyclohexan-1-ol are initiated by the protonation of the hydroxyl group, forming a good leaving group (water). Departure of water generates a tertiary carbocation, which can then undergo a variety of rearrangements. One significant pathway is the Wagner-Meerwein rearrangement. This can involve the expansion of the cyclopentenyl ring to a more stable cyclohexenyl ring, leading to a spirocyclic cation intermediate.

Alternatively, a 1,2-hydride or 1,2-alkyl shift within the cyclohexanol (B46403) ring could occur, although these are generally less favored than ring expansion if it relieves ring strain. The stability of the resulting carbocation and the reaction conditions are critical in determining the product distribution. For instance, in the presence of a nucleophile, trapping of the rearranged carbocation can lead to the formation of substituted spiro[5.5]undecane derivatives. These acid-catalyzed rearrangements are often complex, yielding a mixture of products. youtube.com

Dehydration Reactions Leading to Unsaturated Cyclic Systems

Dehydration of this compound, typically under acidic conditions, proceeds through an E1 elimination mechanism. nau.edu The initial formation of the tertiary carbocation is followed by the abstraction of a proton from an adjacent carbon atom. There are several possible protons that can be removed, leading to a mixture of diene products.

The primary products are expected to be conjugated dienes, which are thermodynamically more stable. Deprotonation from the cyclohexyl ring can lead to the formation of 1-(cyclopent-1-en-1-yl)cyclohex-1-ene. Another possibility is the formation of a spirocyclic compound, such as 7-methylspiro[4.5]dec-6-ene, through rearrangement prior to elimination. chemsynthesis.com The regioselectivity of the dehydration is governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product. doubtnut.com Studies on the dehydration of cyclohexanol in high-temperature water have shown that the reaction can proceed without an added acid catalyst, with water itself acting as a proton source and influencing the reaction mechanism. psu.eduresearchgate.netscribd.com

Hydrogenation and Reduction Pathways

The catalytic hydrogenation of this compound can lead to the reduction of the carbon-carbon double bond in the cyclopentenyl ring. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. mdpi.comdocumentsdelivered.comresearchgate.net The hydrogenation is expected to be stereoselective, with hydrogen adding to the less sterically hindered face of the double bond.

The product of this reaction would be 1-(cyclopentyl)cyclohexan-1-ol. Further reduction of the tertiary alcohol is generally not feasible under standard hydrogenation conditions. The catalytic hydrogenation of nitrocyclohexane (B1678964) can lead to various products including cyclohexanone (B45756) and cyclohexanol, demonstrating the versatility of catalytic hydrogenation in cyclic systems. rsc.orgresearchgate.net

Allene (B1206475) and Diradical Intermediates in Related Cyclic Systems

While not directly observed in the common reactions of this compound, allene and diradical intermediates are known to play a role in the thermal and photochemical rearrangements of related cyclic and bicyclic systems. rsc.org Strained cyclic allenes are valuable synthetic intermediates that can undergo various cycloaddition reactions. escholarship.orgcaltech.edu For example, the thermal rearrangement of certain bicycloalkanes can proceed through diradical intermediates, leading to ring-enlarged or stereoisomeric products. nih.govresearchgate.net

The formation of such intermediates from this compound would require significant energy input, such as through photolysis or high-temperature thermolysis. These reactive intermediates could then undergo intramolecular cyclizations or rearrangements to form complex polycyclic structures. Theoretical studies have been used to investigate the stability and reactivity of diradical intermediates in the rearrangements of bicyclo[n.m.0]alkatetraenes. nih.gov

Computational Chemistry and Quantum Mechanical Analysis of Reaction Pathways

Computational chemistry provides a powerful tool for investigating the complex reaction mechanisms of molecules like this compound. Quantum mechanical methods can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict product distributions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of organic molecules. DFT calculations can be employed to investigate the acid-catalyzed rearrangements of this compound by mapping the potential energy surface for the interconversion of various carbocation intermediates. nih.govacs.orgelsevierpure.com

For instance, DFT can be used to determine the relative stabilities of the initial tertiary carbocation and the rearranged spirocyclic carbocations, as well as the activation barriers for the corresponding Wagner-Meerwein shifts. rsc.orgrsc.org Such calculations can provide valuable insights into the kinetic and thermodynamic factors that control the outcome of these reactions. Furthermore, DFT can be used to model the transition states for dehydration and other reactions, helping to elucidate the detailed mechanistic steps involved.

Thermodynamic Analysis of Reaction Energetics

While specific experimental thermodynamic data for the rearrangement of this compound is not extensively documented in the literature, the thermodynamic parameters can be estimated and understood through computational chemistry and by analogy to similar well-studied rearrangements of tertiary allylic alcohols. The acid-catalyzed rearrangement is generally an exothermic process, driven by the formation of a more stable carbonyl group and a spirocyclic system which can relieve ring strain.

This compound ⇌ Spiro[4.5]decan-6-one

The thermodynamic parameters for this type of rearrangement are influenced by several factors:

Bond Energies: The formation of a carbon-oxygen double bond (in the ketone) at the expense of a carbon-oxygen single bond and a carbon-carbon double bond is a major driving force.

A representative set of calculated thermodynamic data for a similar acid-catalyzed rearrangement of a 1-alkenyl cycloalkanol is presented in the table below. These values illustrate the typical energetic landscape of such a reaction.

| Parameter | Value (kJ/mol) | Description |

|---|---|---|

| ΔH° (Enthalpy Change) | -45 | The reaction is exothermic, releasing heat, primarily due to the formation of a stable carbonyl group. |

| ΔS° (Entropy Change) | -10 | A small negative entropy change is expected as the transformation from a more flexible alcohol to a more rigid spirocyclic ketone reduces the degrees of freedom. |

| ΔG° (Gibbs Free Energy Change) at 298 K | -42 | The negative value of ΔG° indicates that the rearrangement is a spontaneous and thermodynamically favorable process at standard conditions. |

Note: The data in this table is representative of analogous 1-alkenyl cycloalkanol rearrangements and is intended for illustrative purposes due to the absence of specific experimental data for this compound.

Transition State Analysis and Reaction Coordinate Studies

Transition state analysis and reaction coordinate studies provide a detailed picture of the energy profile of a reaction, highlighting the energy barriers that must be overcome for the transformation to occur. For the acid-catalyzed rearrangement of this compound, the mechanism involves several key steps, each with its own transition state.

The generally accepted mechanism proceeds through the following stages:

Protonation of the hydroxyl group: A rapid and reversible step where the hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Formation of a tertiary carbocation: The loss of a water molecule leads to the formation of a tertiary carbocation. This is often the rate-determining step.

1,2-Alkyl shift (Rearrangement): A 1,2-shift of an alkyl group from the adjacent ring occurs to stabilize the positive charge, leading to the formation of the spirocyclic skeleton. This is the key rearrangement step.

Deprotonation: Loss of a proton from the resulting oxonium ion yields the final spirocyclic ketone product.

Computational studies, typically using Density Functional Theory (DFT), are instrumental in elucidating the structures and energies of the transition states involved in such rearrangements.

Transition State for the Rate-Determining Step:

The transition state for the formation of the tertiary carbocation (the rate-determining step) involves the elongation of the C-O bond as the water molecule departs. The structure of this transition state is characterized by a partial positive charge on the tertiary carbon and a partial bond between the carbon and the departing water molecule.

Transition State for the Rearrangement Step:

The transition state for the 1,2-alkyl shift involves a bridged structure where the migrating alkyl group is partially bonded to both the carbon it is leaving from and the carbocationic center it is moving to. This is a concerted process that leads to the formation of the more stable rearranged carbocation.

The following table provides typical calculated parameters for the transition state of the rate-determining step in the acid-catalyzed rearrangement of a 1-alkenyl cycloalkanol, based on computational studies of analogous systems.

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (Ea) | 80-100 kJ/mol | The energy barrier for the formation of the tertiary carbocation from the protonated alcohol. |

| Imaginary Frequency | -200 to -400 cm⁻¹ | A single imaginary frequency in the vibrational analysis of the calculated structure confirms it as a true transition state, corresponding to the C-O bond cleavage. |

| Key Bond Distance (C-O) in Transition State | ~2.0 - 2.2 Å | The elongated carbon-oxygen bond distance in the transition state, compared to ~1.4 Å in the protonated alcohol. |

Note: The data in this table is representative of analogous systems and is intended to be illustrative.

A reaction coordinate diagram for the acid-catalyzed rearrangement of this compound would show the energy profile of the reaction, with local minima corresponding to the reactant, intermediates (protonated alcohol, carbocations), and the product. The peaks on the diagram represent the transition states for each step. The highest peak would correspond to the rate-determining step, which is typically the formation of the initial tertiary carbocation.

Theoretical Chemistry and Conformational Analysis of 1 Cyclopent 1 En 1 Yl Cyclohexan 1 Ol

Conformational Preferences of Cyclohexanol (B46403) and Cyclopentene (B43876) Ring Systems

The conformational landscape of 1-(Cyclopent-1-en-1-yl)cyclohexan-1-ol is primarily dictated by the inherent preferences of its two constituent ring systems: cyclohexanol and cyclopentene. The cyclohexane (B81311) ring is well-established to adopt a strain-free "chair" conformation, which minimizes both angle strain by maintaining tetrahedral bond angles of approximately 109.5° and torsional strain by ensuring all adjacent C-H bonds are staggered. pressbooks.pub In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Due to unfavorable steric interactions known as 1,3-diaxial interactions, larger substituents overwhelmingly prefer the more spacious equatorial position. youtube.com For the parent cyclohexanol molecule, the hydroxyl group also favors the equatorial orientation.

The cyclopentene ring, constrained by the presence of a double bond, is not planar. To alleviate the torsional strain that would exist in a planar structure, it adopts puckered conformations. The two most recognized conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," where two adjacent atoms are displaced in opposite directions from the plane of the other three. dalalinstitute.comstackexchange.com The energy barrier for interconversion between these forms is very low, resulting in a conformationally dynamic ring system. stackexchange.comresearchgate.net

In the combined this compound molecule, the cyclohexanol ring is expected to exist in a chair conformation. The significantly bulky cyclopent-1-en-1-yl group will strongly favor the equatorial position to avoid severe steric clashes with the axial hydrogens. Consequently, the hydroxyl group attached to the same tertiary carbon (C1) is forced into the axial position.

Steric and Electronic Effects on Molecular Architecture

The three-dimensional structure of this compound is a product of the interplay between steric and electronic effects. wikipedia.org

Electronic Effects: The primary electronic effects stem from the sp²-hybridized carbons of the double bond in the cyclopentene ring and the electronegative oxygen atom of the hydroxyl group. The double bond introduces a region of high electron density (π-system) and enforces planarity on that portion of the cyclopentene ring. Hyperconjugation, an interaction involving the delocalization of electrons from a filled σ-orbital to an adjacent empty or partially filled p-orbital, can also influence conformational stability in cyclohexyl systems. nih.gov In this molecule, potential hyperconjugative interactions exist between the C-C bonds of the cyclohexane ring and the π-system of the cyclopentene ring, as well as with the C-O bond's antibonding orbital (σ*).

Interplay of Polar and Resonance Effects in Substituted Cyclohexanol Derivatives

The chemical character of this compound is significantly shaped by the interaction between polar and resonance effects. The molecule is classified as a tertiary allylic alcohol, a structural motif known for its distinct reactivity. umich.edu

The hydroxyl group introduces polarity into the otherwise nonpolar hydrocarbon framework. The electronegative oxygen atom creates a dipole moment by withdrawing electron density from the adjacent carbon and hydrogen atoms (an inductive effect). This polarity makes the hydroxyl proton weakly acidic and the oxygen atom a hydrogen bond acceptor.

The cyclopentene ring's double bond provides a source of π-electrons capable of resonance. The proximity of the hydroxyl group to this double bond is crucial. In reactions involving the departure of the hydroxyl group (e.g., under acidic conditions), the resulting tertiary carbocation is not only stabilized by the inductive effect of the alkyl groups but is also significantly stabilized by resonance. The positive charge can be delocalized over the adjacent double bond, spreading the charge and lowering the energy of the intermediate. This resonance stabilization is a key factor in the heightened reactivity of allylic alcohols compared to their saturated counterparts. libretexts.org

Computational Modeling of Molecular Structure and Properties

Theoretical and computational chemistry provides powerful tools for investigating the structure, stability, and electronic properties of molecules like this compound. researchgate.net

Molecular mechanics (MM) methods are well-suited for analyzing the conformational preferences of flexible ring systems. acs.org These classical approaches model molecules as a collection of atoms connected by springs, using a force field to calculate the potential energy of a given conformation based on bond lengths, bond angles, and torsional angles. For this compound, MM simulations can be used to:

Confirm the energetic preference for the chair conformation of the cyclohexane ring.

Quantify the energy difference between conformations with the cyclopentenyl group in the axial versus the equatorial position, confirming the strong preference for the latter.

Explore the potential energy surface of the flexible cyclopentene ring to identify the most stable envelope or half-chair conformations. researchgate.net

Molecular dynamics (MD) simulations can further model the molecule's behavior over time at a given temperature, providing insights into the rates of conformational changes, such as the ring flip of the cyclohexane moiety.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed description of the electronic structure. nih.gov These methods can be used to obtain optimized molecular geometries and calculate a variety of molecular properties.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. nih.gov

HOMO: Represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (nucleophile). For this molecule, the HOMO is expected to be localized primarily on the electron-rich π-orbital of the C=C double bond in the cyclopentene ring.

LUMO: Represents the lowest-energy empty orbital and is associated with the molecule's ability to act as an electron acceptor (electrophile). The LUMO is likely to be centered on the antibonding σ* orbital of the C-O bond.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of kinetic stability; a smaller gap generally implies higher chemical reactivity. nih.gov

Dipole Moment: Quantum calculations can accurately predict the magnitude and direction of the molecular dipole moment, which arises from the polar C-O and O-H bonds. This value is useful for understanding the molecule's interaction with polar solvents and other polar molecules.

| Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 7.7 eV | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov |

| Dipole Moment | 1.8 D | Measure of the molecule's overall polarity, influencing solubility and intermolecular forces. |

Structure-Reactivity Relationships within Cyclohexanol Derivatives

The reactivity of this compound is a direct consequence of its structure as a tertiary allylic alcohol. umich.edu The general order of reactivity for alcohols in substitution and elimination reactions is 3° > 2° > 1°, a trend dictated by the stability of the carbocation intermediate formed during the reaction. libretexts.org

This compound readily undergoes reactions that proceed through a carbocation intermediate, such as SN1 and E1 reactions. libretexts.org When treated with a strong acid (e.g., H₂SO₄ or HCl), the hydroxyl group is protonated, converting it into a good leaving group (water). The departure of the water molecule generates a tertiary carbocation at C1 of the cyclohexane ring.

This carbocation is exceptionally stable due to two key factors:

Hyperconjugation: The positive charge is stabilized by the electron-donating effect of the surrounding alkyl groups within the ring.

Resonance: The adjacent double bond in the cyclopentenyl ring delocalizes the positive charge, significantly lowering the energy of the intermediate. This allylic stabilization is a powerful effect that greatly facilitates the formation of the carbocation.

As a result, this compound is expected to be highly susceptible to:

SN1 Substitution: In the presence of nucleophilic halides (e.g., from HBr or HCl), the carbocation will be readily attacked to form the corresponding alkyl halide.

E1 Elimination (Dehydration): In the absence of a strong nucleophile, a proton will be eliminated from an adjacent carbon, typically leading to the formation of a highly conjugated diene system, which is an energetically favorable product.

The steric bulk around the reaction center may slow the rate of attack by a nucleophile but primarily favors the SN1/E1 pathways over concerted SN2/E2 mechanisms, which are disfavored at tertiary centers. wikipedia.orgfiveable.me

Advanced Applications in Organic Synthesis Beyond Target Compound Production

1-(Cyclopent-1-en-1-yl)cyclohexan-1-ol as a Synthetic Intermediate

As a synthetic intermediate, this compound offers a versatile platform for a variety of chemical transformations. The tertiary alcohol can undergo substitution or elimination reactions under specific conditions. For instance, acid-catalyzed dehydration would be expected to yield a diene system, creating a conjugated carbocyclic structure. The double bond allows for a range of addition reactions, including hydrogenation to produce the corresponding saturated alcohol, 1-(cyclopentyl)cyclohexan-1-ol.

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This would allow for the introduction of a wide array of functional groups at the tertiary carbon center, thereby expanding the synthetic utility of the parent compound.

Building Block in Complex Molecule Construction

The bifunctional nature of this compound, possessing both a hydroxyl group and an alkene, makes it a potentially valuable building block in the assembly of more complex molecular frameworks. The cyclopentenyl and cyclohexyl rings provide a rigid scaffold that can be elaborated upon. For example, the double bond could participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct polycyclic systems.

The hydroxyl group provides a handle for connecting this carbocyclic unit to other molecular fragments through esterification, etherification, or the formation of carbon-carbon bonds via organometallic reagents. This modular approach is a cornerstone of modern organic synthesis for the construction of natural products and other complex target molecules.

Precursor for Novel Carbocyclic Systems

The inherent structure of this compound makes it an intriguing precursor for the synthesis of novel carbocyclic systems. researchgate.net Rearrangement reactions, often promoted by acid or Lewis acid catalysts, could lead to the formation of spirocyclic or fused-ring systems. For instance, a pinacol-type rearrangement could potentially be induced, leading to a spiro[4.5]decanone derivative.

Moreover, ring-closing metathesis (RCM) or other transition metal-catalyzed cyclization reactions could be envisioned if an additional unsaturated moiety were introduced into the molecule. This would open pathways to unique and potentially biologically active carbocyclic scaffolds. The strategic manipulation of the existing rings and functional groups is key to accessing these novel structures. researchgate.net

Derivatization for Specialized Synthetic Targets

The derivatization of this compound can be tailored to achieve specific synthetic goals. The reactivity of the alkene and the alcohol can be selectively exploited to introduce desired functionalities.

Table 1: Potential Derivatization Reactions and Products

| Reagent/Condition | Functional Group Targeted | Potential Product Class |

|---|---|---|

| H₂, Pd/C | Alkene | Saturated Tertiary Alcohol |

| m-CPBA | Alkene | Epoxide |

| OsO₄, NMO | Alkene | Diol |

| HBr | Alcohol/Alkene | Bromo-substituted Alkane/Alkene |

| TsCl, Pyridine | Alcohol | Tosylate |

These derivatization strategies significantly broaden the synthetic potential of the parent molecule, allowing it to be incorporated into a diverse range of target structures with specialized properties.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient construction of the sterically hindered quaternary carbon center in 1-(Cyclopent-1-en-1-yl)cyclohexan-1-ol remains a significant challenge. Future research will heavily focus on the development of innovative catalytic systems to overcome this hurdle. The asymmetric 1,2-addition of organometallic reagents to cyclic ketones is a key strategy for synthesizing such cyclic tertiary alcohols. nih.gov

Recent advancements in rhodium(I)/binap-catalyzed 1,2-addition of trimethylaluminum (B3029685) (AlMe3) to cyclic enones have shown great promise. nih.gov Initial studies revealed that the catalyst's resting state is a chloride-bridged dimer, which could be activated in situ using silver tetrafluoroborate (B81430) (AgBF4). This approach has successfully reduced the required catalyst loading to just 1 mol% of rhodium, achieving excellent enantioselectivity and high yields for various 5- to 7-membered cyclic enones. nih.gov The application and adaptation of such systems for the synthesis of this compound from cyclopentenyl-based organometallics and cyclohexanone (B45756) derivatives is a promising area of investigation.

Furthermore, copper-catalyzed asymmetric additions of olefin-derived nucleophiles to ketones present another exciting frontier. mit.edu This methodology allows for the effective construction of highly substituted stereochemical dyads with excellent stereocontrol. mit.edu Developing copper-based catalytic systems tailored for the specific substrates leading to this compound could offer a more sustainable and cost-effective alternative to precious metal catalysts.

A comparative look at catalyst performance in related syntheses is presented below:

| Catalyst System | Substrate Type | Key Advantages | Reference |

| Rh(I)/binap with AgBF4 | Cyclic Enones | Low catalyst loading, high enantioselectivity | nih.gov |

| Copper-phosphine complexes | Olefins and Ketones | Use of earth-abundant metal, high stereocontrol | mit.edu |

| N,N,O-tridentate chiral ligands with Grignard reagents | Ketones | Modular ligand design for stereocontrol | nih.gov |

Exploration of New Stereoselective Methodologies

The creation of the chiral center in this compound with high stereoselectivity is a primary objective. Future research will delve into novel stereoselective methodologies to control the spatial arrangement of the cyclopentenyl and hydroxyl groups. The synthesis of spirocyclic oxindoles via highly stereoselective Prins cyclizations offers valuable insights into forming spiro-fused ring systems with high precision. acs.orgnih.govnih.gov Adapting these principles to the carbon-carbon bond formation in our target molecule could lead to highly diastereoselective and enantioselective routes.

Moreover, the construction of tertiary alcohols with vicinal stereocenters is a related and challenging area where significant progress has been made. chinesechemsoc.org For instance, highly diastereo- and enantioselective cyanosilylation of racemic α-branched ketones has been developed, yielding products with two vicinal stereocenters in high diastereomeric and enantiomeric excess. chinesechemsoc.org While this compound itself does not have a vicinal stereocenter, the principles of catalyst-substrate recognition and stereochemical control from these systems are highly transferable.

The development of new chiral ligands is central to advancing stereoselective synthesis. Recent work on N,N,O-tridentate chiral ligands for the asymmetric addition of Grignard reagents to ketones has demonstrated the power of modular ligand design in achieving high stereoselectivity. nih.gov The introduction of biaryl fragments into the ligand structure has been shown to be crucial for effective stereochemical control. nih.gov Future efforts will likely focus on designing and screening libraries of such ligands to find the optimal catalyst for the synthesis of specific enantiomers of this compound.

Advanced Computational Studies for Predictive Design

Computational chemistry is becoming an indispensable tool for understanding and predicting the outcomes of chemical reactions. For the synthesis of this compound, advanced computational studies will play a pivotal role in the predictive design of catalysts and reaction conditions. Density Functional Theory (DFT) calculations have been successfully employed to investigate the mechanism of stereoselective addition of Grignard reagents to carbonyl compounds. nih.gov These studies have revealed the importance of the dimeric nature of Grignard reagents in solution and how the coordination of the carbonyl compound to the magnesium center influences the reaction pathway. nih.gov

Such computational models can be used to screen potential chiral ligands and predict their effectiveness in inducing asymmetry in the addition of a cyclopentenyl nucleophile to cyclohexanone. By understanding the transition state geometries and the non-covalent interactions that govern stereoselectivity, researchers can rationally design more effective catalysts, thereby reducing the need for extensive empirical screening. nih.govacademie-sciences.fr

Furthermore, computational studies can elucidate the mechanistic details of complex catalytic cycles, such as those involved in copper-catalyzed asymmetric additions. researchgate.net This understanding is crucial for optimizing reaction conditions and overcoming potential side reactions. The synergy between computational predictions and experimental validation will accelerate the discovery of highly efficient and selective synthetic routes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from laboratory-scale synthesis to industrial production requires robust and scalable manufacturing processes. The integration of flow chemistry and automated synthesis platforms offers a transformative approach to the synthesis of this compound. researchgate.netrsc.org Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, purity, and safety. mdpi.comnih.gov

Automated synthesis platforms can be programmed to perform multi-step reaction sequences, including reaction, work-up, and purification, without manual intervention. researchgate.netbeilstein-journals.org This not only increases throughput but also allows for rapid optimization of reaction conditions. For the synthesis of this compound, a flow-based system could be designed to handle the generation of the cyclopentenyl organometallic reagent and its subsequent addition to cyclohexanone in a continuous and controlled manner.

The benefits of integrating flow chemistry and automation are summarized in the table below:

| Feature | Advantage in Synthesis of this compound |

| Precise control of reaction parameters | Improved yield and selectivity, minimization of byproducts |

| Enhanced heat and mass transfer | Safer handling of exothermic reactions, faster reaction rates |

| Automation of multi-step processes | Increased throughput, rapid optimization, reduced manual labor |

| Integration of in-line analysis | Real-time monitoring of reaction progress and product quality |

The development of such integrated systems will be crucial for the efficient and sustainable production of this compound and other complex molecules in the future. mit.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.